2-Piperazin-1-yl-benzothiazole belongs to a class of heterocyclic compounds characterized by a benzothiazole ring structure substituted at the 2-position with a piperazine ring. [, , ] These compounds are of significant interest in scientific research due to their potential biological activity, particularly as histamine H3 receptor antagonists. [, , ]
2-Piperazin-1-yl-benzothiazole is a chemical compound that belongs to the class of heterocyclic compounds, specifically benzothiazoles. This compound is characterized by the presence of a piperazine ring, which is a six-membered saturated ring containing two nitrogen atoms, fused with a benzothiazole moiety. The molecular formula for 2-Piperazin-1-yl-benzothiazole is , and it has garnered attention in medicinal chemistry due to its potential biological activities, including antibacterial and anticancer properties.
2-Piperazin-1-yl-benzothiazole can be synthesized through various organic reactions involving piperazine and benzothiazole derivatives. It falls under the classification of pharmaceutical intermediates and is often explored in drug design due to its bioactive characteristics. The compound has been investigated for its pharmacological properties, leading to the development of derivatives with enhanced efficacy against various pathogens and cancer cell lines .
The synthesis of 2-Piperazin-1-yl-benzothiazole typically involves nucleophilic substitution reactions. A common method includes the reaction of 2-chlorobenzothiazole with piperazine in the presence of a base such as sodium bicarbonate. This reaction proceeds through the substitution of the chlorine atom by the piperazine nitrogen, yielding the desired product.
Example Synthesis Procedure:
The molecular structure of 2-Piperazin-1-yl-benzothiazole consists of a benzothiazole ring system attached to a piperazine group.
Spectroscopic techniques such as Infrared Spectroscopy (IR), Proton Nuclear Magnetic Resonance (NMR), and Carbon NMR are used to confirm the structure of synthesized compounds .
2-Piperazin-1-yl-benzothiazole can undergo various chemical reactions that modify its structure for enhanced biological activity:
For instance, one study reported the synthesis of novel benzothiazole-piperazine-triazole hybrids through this method, demonstrating good yields and regioselectivity .
The mechanism of action for compounds like 2-Piperazin-1-yl-benzothiazole often involves interaction with specific biological targets:
In vitro studies have shown promising results against various strains of bacteria such as Bacillus subtilis and Staphylococcus aureus, indicating its potential as an antibacterial agent .
The physical properties of 2-Piperazin-1-yl-benzothiazole include:
Chemical properties include stability under normal laboratory conditions but may react under strong acidic or basic conditions. The compound's reactivity is largely attributed to functional groups present in both the piperazine and benzothiazole portions .
2-Piperazin-1-yl-benzothiazole has several applications in scientific research:
Recent studies have highlighted its effectiveness against resistant bacterial strains, making it a candidate for further development into therapeutic agents .
2-Piperazin-1-yl-benzothiazole (CAS: 55745-83-0), a bicyclic heterocyclic compound, emerged as a significant scaffold in medicinal chemistry during the late 20th century. Initial documentation appeared in chemical catalogs and patent literature in the 1990s, primarily as a synthetic intermediate. Its pharmaceutical relevance surged in the 2010s when systematic evaluations revealed potent bioactivities against diverse disease targets. The compound gained inclusion in major chemical databases (PubChem CID: 592122) around 2005–2010, facilitating global research access. Key milestones include its identification as a core structure in anti-tubercular chemotypes (2016) and anticancer lead optimization programs (2019), cementing its status as a privileged scaffold in drug discovery [2] [7].
This scaffold integrates two pharmacologically critical motifs:
Table 1: Key Physicochemical Properties
Property | Value | Measurement Method | |
---|---|---|---|
Molecular formula | C₁₁H₁₃N₃S | Elemental analysis | |
Molecular weight | 219.31 g/mol | Mass spectrometry | |
Appearance | Off-white crystalline solid | Visual inspection | |
SMILES | C1(N2CCNCC2)=NC3=CC=CC=C3S1 | Computed descriptor | |
Storage stability | 0–8°C | Long-term stability studies | [2] [4] |
The scaffold exemplifies modern hybridization strategies in drug design. Its significance derives from:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7